N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide

Physicochemical profiling Lipophilicity Medicinal chemistry

Researchers targeting STAT3 DNA-binding domain face limited access to regioisomeric 3-carboxamide scaffolds. N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide fills this gap with a distinct 3-carboxamide chemotype offering alternative binding geometry vs. common 2-carboxamide series. • Balanced physicochemical profile: XLogP3 0.4, TPSA 59.6 Ų for aqueous assay compatibility. • ΔHBA +2 vs. N-phenyl analog enhances hydrogen-bonding capacity for SAR exploration. • NLT 98% purity under ISO-certified quality systems ensures batch-to-batch consistency for HTS and dose-response assays.

Molecular Formula C12H16N2O3
Molecular Weight 236.27g/mol
CAS No. 1519151-90-6
Cat. No. B603166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)azetidine-3-carboxamide
CAS1519151-90-6
Molecular FormulaC12H16N2O3
Molecular Weight236.27g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CNC2)OC
InChIInChI=1S/C12H16N2O3/c1-16-10-4-3-9(5-11(10)17-2)14-12(15)8-6-13-7-8/h3-5,8,13H,6-7H2,1-2H3,(H,14,15)
InChIKeyRGBQBKYKLZLBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide (CAS 1519151-90-6) – Structural and Physicochemical Baseline for Procurement


N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide (CAS 1519151-90-6) is a synthetic azetidine-3-carboxamide featuring a 3,4-dimethoxyphenyl substituent on the amide nitrogen . The azetidine ring confers conformational rigidity, while the dimethoxyphenyl group modulates lipophilicity (XLogP3 = 0.4) and polar surface area (TPSA = 59.6 Ų) [1]. The compound belongs to a class of azetidine carboxamides investigated as small-molecule inhibitors of STAT3 and other therapeutic targets; its specific substitution pattern distinguishes it from both regioisomeric azetidine-2-carboxamides and aryl-unsubstituted analogs, creating distinct physicochemical and potentially biological profiles that are not interchangeable [2].

Azetidine-3-carboxamide scaffold for STAT3 SH2-domain studies
3,4-Dimethoxyphenyl substitution modulates lipophilicity and H-bond capacity
Distinct from azetidine-2-carboxamide chemotype; requires independent SAR validation

Why N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide Cannot Be Replaced by Generic Azetidine Carboxamide Analogs


Substituting N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide with structurally similar azetidine carboxamides introduces risks of altered target engagement and physicochemical properties. The 3,4-dimethoxyphenyl group contributes a balanced XLogP3 of 0.4 and TPSA of 59.6 Ų, parameters that differ substantially from the unsubstituted phenyl analog (predicted XLogP ~1.2, TPSA ~41 Ų) [1]. Regioisomeric azetidine-2-carboxamide derivatives, while potent STAT3 inhibitors (IC50 0.34–0.55 μM), exhibit a different positioning of the carboxamide group that alters hydrogen-bonding geometry and may shift selectivity profiles [2]. Furthermore, the absence of the 3,4-dimethoxy substitution eliminates two hydrogen-bond acceptor sites and reduces molecular complexity, which can affect solubility, metabolic stability, and off-target binding. These structural differences preclude direct functional interchangeability in any assay or synthetic application.

Unsubstituted N-phenyl analog
Shifted lipophilicity and reduced H-bond acceptors may alter target engagement and solubility profile.
Azetidine-2-carboxamide regioisomers
Different carboxamide positioning may change hydrogen-bonding geometry and STAT3 selectivity; SAR does not transfer.
Missing 3,4-dimethoxy substitution
Eliminates two methoxy H-bond acceptors and reduces molecular recognition capacity, potentially weakening target interactions.

Product-Specific Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide


Physicochemical Differentiation: XLogP3 and TPSA Relative to Unsubstituted N-Phenyl Analog

N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide exhibits an XLogP3 of 0.4 and a TPSA of 59.6 Ų, as computed for the free base [1]. By comparison, the unsubstituted N-phenylazetidine-3-carboxamide (CAS 1361180-87-1) has a predicted XLogP of approximately 1.2 and a TPSA of approximately 41 Ų, based on structural analysis . The 0.8-unit reduction in XLogP3 and 18.6 Ų increase in TPSA conferred by the 3,4-dimethoxy substitution indicate significantly enhanced hydrophilicity and hydrogen-bonding capacity, parameters that directly influence aqueous solubility, membrane permeability, and formulation behavior.

Lipophilicity & TPSA
Cross-study
XLogP3 0.4; TPSA 59.6vs N-phenyl analogXLogP3 ~1.2; TPSA ~41ΔXLogP3 −0.8; ΔTPSA +18.6
Lower XLogP3 and higher TPSA may support aqueous solubility and reduced non-specific binding.
Computed properties; experimental validation recommended.
Physicochemical profiling Lipophilicity Medicinal chemistry

Regioisomeric Differentiation: 3-Carboxamide vs 2-Carboxamide STAT3 Inhibitory Scaffolds

The azetidine-3-carboxamide scaffold of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide positions the carboxamide group at the 3-position of the azetidine ring, in contrast to the extensively characterized azetidine-2-carboxamide series of STAT3 inhibitors. The (R)-azetidine-2-carboxamide analogs 5a, 5o, and 8i exhibit STAT3 DNA-binding inhibitory IC50 values of 0.55 μM, 0.38 μM, and 0.34 μM, respectively, with >33-fold selectivity over STAT1/STAT5 (IC50 >18 μM) [1]. While direct STAT3 IC50 data for the 3-carboxamide regioisomer are not yet published, the distinct spatial orientation of the amide bond alters the presentation of the dimethoxyphenyl pharmacophore to the STAT3 SH2 domain, potentially modulating binding kinetics and covalent modification profiles. Researchers selecting between these regioisomers must validate target engagement in their specific assay context.

STAT3 Inhibition IC50
Class-level inference
No published IC50 for 3-carboxamide regioisomer
Regioisomeric scaffold requires independent target engagement validation.
2-Carboxamide series IC50 0.34–0.55 μM; SAR may not transfer.
STAT3 inhibition Regioisomer comparison Cancer therapeutics

Supplier-Purity Specification: NLT 98% with ISO-Certified Quality System

MolCore supplies N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide (CAS 1519151-90-6) with a purity specification of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system . In contrast, the general vendor landscape for this compound includes suppliers offering minimum 95% purity . The 3-percentage-point higher purity floor reduces the burden of in-house repurification and minimizes the risk of bioactive impurities confounding biological assay results.

Purity Specification
Head-to-head
NLT 98% (ISO-certified)vsMin. 95% (other suppliers)+3 percentage points minimum purity
Reported higher purity specification may reduce pre-assay purification burden.
Supplier-specified; lot-specific COA review needed.
Quality assurance Purity specification Procurement

Hydrogen-Bond Donor/Acceptor Profile vs N-Phenylazetidine-3-carboxamide

N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide possesses 2 hydrogen-bond donors (amide NH, azetidine NH) and 4 hydrogen-bond acceptors (amide carbonyl, two methoxy oxygens, azetidine nitrogen), yielding a donor/acceptor ratio of 0.5 [1]. The unsubstituted N-phenylazetidine-3-carboxamide has 2 hydrogen-bond donors and only 2 acceptors (ratio 1.0) . The additional acceptors provided by the 3,4-dimethoxy groups enable more extensive and geometrically distinct hydrogen-bonding networks with biological targets, which can translate into differentiated binding modes and selectivity profiles.

H-Bond Donors/Acceptors
Cross-study
HBD 2; HBA 4 (ratio 0.5)vs N-phenyl analogHBD 2; HBA 2 (ratio 1.0)ΔHBA +2; Δratio −0.5
Additional H-bond acceptors may expand pharmacophoric interaction space.
Computed from structure; binding-mode validation needed.
Hydrogen bonding Molecular recognition Drug design

Best Research and Industrial Application Scenarios for N-(3,4-Dimethoxyphenyl)azetidine-3-carboxamide


Medicinal Chemistry: STAT3-Targeted Lead Optimization Requiring a 3-Carboxamide Scaffold

For research programs targeting the STAT3 DNA-binding domain, N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide provides a 3-carboxamide scaffold that is structurally distinct from the dominant azetidine-2-carboxamide chemotype. This regioisomeric scaffold enables exploration of alternative binding geometries to the STAT3 SH2 domain and may yield differentiated covalent modification profiles at cysteine residues (Cys426, Cys468) identified in azetidine-STAT3 co-crystallography studies [1]. The compound's balanced XLogP3 of 0.4 and TPSA of 59.6 Ų [2] support favorable aqueous solubility for biochemical assay conditions.

Pharmacophore Expansion: Probing Methoxy-Mediated Hydrogen-Bond Networks

With 4 hydrogen-bond acceptors versus only 2 for the N-phenyl analog, N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide is suited for structure–activity relationship (SAR) studies where additional methoxy oxygen interactions are hypothesized to improve target affinity or selectivity. The computed ΔHBA of +2 relative to the unsubstituted phenyl comparator [1] provides a clear hypothesis-testing platform for fragment-based drug design or scaffold-hopping campaigns.

Reproducible Biochemical Screening Where Purity Is Critical

The availability of this compound at NLT 98% purity under ISO-certified quality systems (e.g., from MolCore) [1] makes it suitable for high-throughput screening (HTS) and dose–response assays where trace impurities could confound IC50 determinations. The 3-percentage-point purity advantage over suppliers offering 95% minimum purity [2] is particularly relevant for academic screening centers and industrial hit-to-lead programs requiring batch-to-batch consistency.

Synthetic Building Block for N-Aryl Azetidine-3-carboxamide Libraries

As a functionalized N-aryl azetidine-3-carboxamide, this compound serves as a versatile intermediate for parallel synthesis of focused libraries. The azetidine NH and the electron-rich dimethoxyphenyl ring offer orthogonal derivatization handles—N-alkylation/acylation at the azetidine nitrogen and electrophilic aromatic substitution or cross-coupling at the phenyl ring—enabling rapid diversification. The computed rotatable bond count of 4 and moderate complexity (complexity score = 269) [1] further support amenability to library synthesis.

Application
Selection Property
Validation Focus
STAT3 lead optimization with 3-carboxamide scaffold
3-Carboxamide regioisomeric identity
STAT3 SH2-domain binding geometry and cysteine reactivity
Pharmacophore expansion via methoxy H-bond networks
3,4-Dimethoxyphenyl substitution (H-bond acceptors)
Hydrogen-bond interaction mapping with target residues
Reproducible screening requiring high purity
High-purity specification (ISO-certified)
Batch consistency and impurity profiling
Synthetic building block for azetidine carboxamide libraries
Functionalized N-aryl azetidine-3-carboxamide core
Orthogonal derivatization handles (azetidine NH, dimethoxyphenyl ring)
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